
Methyl 3-oxovalerate
Overview
Description
Methyl 3-oxovalerate (CAS: 30414-53-0), also known as methyl propionylacetate or methyl β-ketovalerate, is a β-keto ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is a colorless liquid with a boiling point of 73–74°C at 5 mmHg and a density of 1.037 g/mL at 25°C . Its structure features a ketone group at the 3-position and a methyl ester moiety, making it highly reactive in organic synthesis, particularly in alkylation, condensation, and annulation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with propionyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst, such as tetrachlorodiruthenium. The reaction proceeds through enantioselective hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced by the esterification of 3-oxovaleric acid with methanol. This process is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxovaleric acid.
Reduction: It can be reduced to form methyl 3-hydroxyvalerate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: 3-oxovaleric acid.
Reduction: Methyl 3-hydroxyvalerate.
Substitution: Various amides and esters.
Scientific Research Applications
Synthesis of Organic Compounds
Methyl 3-oxovalerate is primarily utilized in the synthesis of complex organic molecules. It serves as an intermediate in the production of:
- Heterocycles : These are crucial in pharmaceuticals due to their biological activity. This compound can be transformed into various heterocyclic compounds that exhibit medicinal properties.
- Biologically Active Molecules : The compound is involved in synthesizing various biologically active substances, including potential therapeutic agents .
Metabolic Pathways
This compound plays a significant role in metabolic pathways, particularly in the metabolism of branched-chain amino acids. It is an important intermediate in the biosynthesis of isoleucine and valine, which are essential amino acids necessary for protein synthesis and various metabolic functions in living organisms .
Therapeutic Potential
Emerging research indicates that this compound may have therapeutic applications:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Agents : Research is ongoing to explore its potential as an anti-inflammatory agent, which could lead to new treatments for inflammatory diseases.
Case Study 1: Synthesis of Chiral Alcohols
A notable application involved the hydrogenation of this compound to produce chiral alcohols, specifically methyl (R)-3-hydroxypentanoate. The reaction was conducted under specific conditions (hydrogen pressure and temperature) to achieve high enantiomeric excess (ee), demonstrating the compound's utility in producing optically active substances essential for pharmaceutical applications .
Case Study 2: Heterocycle Formation
Research has documented methods for synthesizing various heterocycles from this compound, highlighting its importance as a precursor in medicinal chemistry. These heterocycles often have enhanced biological activities and can serve as scaffolds for drug development.
Mechanism of Action
Methyl 3-oxovalerate exerts its effects through its involvement in the metabolism of branched-chain amino acids. It is an abnormal metabolite that arises from the incomplete breakdown of these amino acids. The compound interacts with various enzymes, including α-keto acid dehydrogenases, to facilitate its conversion into other metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-oxovalerate
Structural Differences :
- The ethyl ester group replaces the methyl ester, increasing lipophilicity and altering solubility.
- Boiling point and density are expected to be higher than methyl 3-oxovalerate due to the larger alkyl chain.
3-Methyl-2-oxovaleric Acid
Structural Differences :
- Contains a carboxylic acid group instead of a methyl ester.
- Classified as a short-chain keto acid derivative, making it a biomarker in metabolic pathways (e.g., branched-chain amino acid degradation) .
Methyl 3-oxohexanoate
Structural Differences :
- A longer carbon chain (hexanoate vs. pentanoate backbone), enhancing hydrophobicity.
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Functional Group Influence
Research Findings
Enzymatic Interactions
- 3-Oxovalerate as a Substrate : The de-esterified form (3-oxovalerate) is a substrate for psychrophilic and mesophilic HBDHs. QM/MM simulations reveal that the reaction proceeds via a concerted hydride and proton transfer mechanism, with activation parameters (ΔH‡ = 9.5 kcal/mol, ΔS‡ = -0.02276 kcal/mol·K) matching experimental data .
- Oligomerization Effects: MD simulations show that enzyme oligomerization (tetramer vs.
Biological Activity
Methyl 3-oxovalerate (C₆H₁₀O₃) is an organic compound characterized by a five-carbon chain with a methyl group at one end and a methoxycarbonyl group at the other, featuring a ketone functional group. This compound is primarily synthesized in laboratory settings and serves as a crucial intermediate in various metabolic pathways and organic syntheses. Emerging research has begun to explore its potential therapeutic applications, making it a subject of interest in biochemical studies.
- Molecular Formula : C₆H₁₀O₃
- Structure : Contains a ketone group (C=O) at the third carbon, which contributes to its reactivity.
- Synthesis Methods : this compound can be synthesized through various organic reactions, including condensation reactions and acylation processes.
Biological Activities
This compound is involved in several biological processes:
-
Metabolic Pathways :
- It plays a role in the metabolism of branched-chain amino acids (BCAAs), particularly in the catabolism of isoleucine, which leads to the production of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid. This compound is associated with metabolic disorders like maple syrup urine disease (MSUD) due to its accumulation when BCAA metabolism is impaired .
- Neurotoxicity :
-
Therapeutic Potential :
- Recent studies have suggested that this compound may have therapeutic applications, including potential roles in metabolic engineering and as a precursor for synthesizing bioactive compounds . Its unique structure allows it to participate in various synthetic pathways, potentially leading to the development of novel pharmaceuticals.
Case Study 1: Metabolic Disorders
A study highlighted the effects of elevated levels of 3-methyl-2-oxovaleric acid in patients with MSUD. The accumulation of this metabolite leads to severe neurological symptoms, including lethargy, hypotonia, and developmental delays. This case underscores the importance of monitoring metabolites derived from this compound in clinical settings .
Case Study 2: Synthetic Applications
In a recent investigation, researchers explored the use of this compound as a building block for synthesizing novel organic compounds. The study demonstrated that derivatives of this compound could exhibit enhanced biological activities, suggesting its utility in drug development .
Comparative Analysis
The following table compares this compound with related compounds:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
This compound | C₆H₁₀O₃ | Five-carbon chain, ketone group | Not typically found in nature |
3-Methyl-2-oxovaleric acid | C₆H₁₀O₃ | Neurotoxic metabolite | Naturally occurring |
Ethyl acetoacetate | C₅H₈O₃ | Acetyl group present | More commonly used in synthetic routes |
Propionic acid | C₃H₆O₂ | Simple carboxylic acid | Basic building block |
Q & A
Basic Questions
Q. What are the critical physicochemical properties of Methyl 3-oxovalerate for experimental design?
this compound (C₆H₁₀O₃, MW 130.14 g/mol) has a boiling point of 73–74°C at 5 mmHg and a density of 1.037 g/mL at 25°C. It is stored at room temperature in flammable storage areas due to its flash point of 71°C. The compound’s low melting point (-35°C) and refractive index (n²⁰/D 1.422) are essential for solvent compatibility and reaction monitoring .
Q. What safety protocols are essential when handling this compound?
Use impervious gloves, safety glasses, and protective clothing to avoid skin/eye contact. Ensure local exhaust ventilation to prevent inhalation of vapors. Contaminated clothing should be removed immediately, and hands washed before breaks. For spills, isolate the area and consult hazardous waste disposal guidelines .
Q. How is this compound synthesized, and what are common precursors?
this compound is synthesized via β-ketoester reactions, such as acylation-alkylation, using NaOMe (5 equiv) in MeOH as a base. Commercially available starting materials like propionylacetate derivatives are typical precursors. Reaction optimization may involve adjusting equivalents of β-ketoesters and base strength .
Advanced Research Questions
Q. How can acylation reactions involving this compound be optimized for yield and selectivity?
Optimize stoichiometry (e.g., 1.25 equiv of β-ketoester relative to this compound) and base selection (e.g., K₂CO₃ in H₂O vs. NaOMe in MeOH). Monitor reaction progress via TLC or GC-MS. Temperature control (e.g., 0–25°C) minimizes side reactions like over-alkylation .
Q. What analytical techniques validate the purity and structure of this compound in synthetic workflows?
Use NMR (¹H/¹³C) to confirm ester and ketone functional groups (δ ~2.5–3.5 ppm for α-protons). IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). HPLC with UV detection (λ = 210–220 nm) quantifies impurities. Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. How should researchers address discrepancies in reported physicochemical data?
Compare literature values (e.g., boiling points, spectral peaks) across authoritative sources like NIST and PubChem. Validate experimental conditions (e.g., pressure for boiling points). Share raw data and protocols to enable reproducibility, as per ethical research guidelines .
Q. What strategies ensure reproducibility in multi-step syntheses using this compound?
Document reaction parameters (temperature, solvent purity, catalyst loading) in detail. Use internal standards (e.g., methyl benzoate) for quantitative analysis. Retain raw NMR/GC-MS files and share via repositories to facilitate peer validation .
Q. How does this compound’s reactivity compare to other β-ketoesters in organocatalytic applications?
Its electron-withdrawing ketone group enhances electrophilicity in Michael additions. Compare enolate formation kinetics with methyl acetoacetate using kinetic isotope effects (KIE) or DFT calculations. Solvent polarity (e.g., THF vs. DMF) significantly impacts reaction rates .
Q. Data Management and Ethical Considerations
Q. What practices mitigate risks of data misinterpretation in this compound research?
Retain original spectra and chromatograms for 5–10 years. Use version-controlled electronic lab notebooks (ELNs). Disclose conflicts of interest and adhere to IUPAC naming conventions to avoid nomenclature conflicts .
Q. How can researchers resolve conflicting spectral data for this compound derivatives?
Perform collaborative round-robin tests with independent labs. Publish detailed experimental conditions (e.g., NMR solvent, calibration standards). Reference high-quality datasets like those in the NIST Chemistry WebBook .
Properties
IUPAC Name |
methyl 3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMIXEAZMCTAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184499 | |
Record name | Methyl 3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-53-0 | |
Record name | Methyl 3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30414-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-OXOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9CQ6VT8U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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